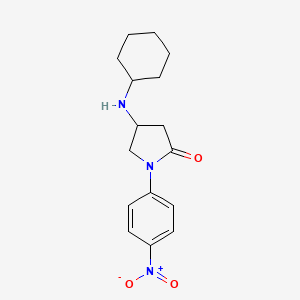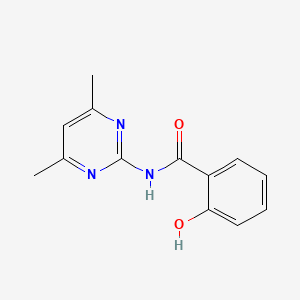![molecular formula C16H15NO2 B14241497 (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one CAS No. 503859-63-0](/img/structure/B14241497.png)
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a unique isoindolinone structure, which is a bicyclic system containing a lactam ring fused to a benzene ring. The presence of chiral centers at the 3-hydroxy and 1-phenylethyl positions adds to its complexity and potential for enantioselective synthesis and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as phthalic anhydride and (S)-1-phenylethylamine.
Cyclization: The key step involves the cyclization of the intermediate to form the isoindolinone core. This can be achieved through a condensation reaction under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like Jones reagent or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, such as the reduction of the lactam ring to an amine using lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Jones reagent, PCC, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of amines or alcohols
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives
Applications De Recherche Scientifique
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: Studied for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, as well as in material science for the development of novel polymers and coatings.
Mécanisme D'action
The mechanism of action of (3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Unique due to its specific chiral centers and isoindolinone structure.
(3R)-3-hydroxy-2-[(1R)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 1-phenylethyl position.
(3S)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one: Similar structure but different stereochemistry at the 3-hydroxy position.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which can lead to distinct biological activities and selectivity in reactions compared to its stereoisomers.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
503859-63-0 |
|---|---|
Formule moléculaire |
C16H15NO2 |
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C16H15NO2/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(17)19/h2-11,15,18H,1H3/t11-,15+/m0/s1 |
Clé InChI |
KMTCRDRWKJLWTR-XHDPSFHLSA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)N2[C@@H](C3=CC=CC=C3C2=O)O |
SMILES canonique |
CC(C1=CC=CC=C1)N2C(C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


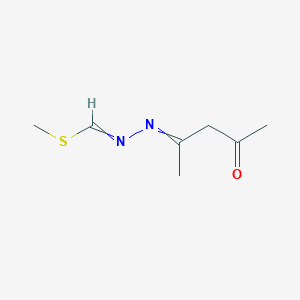
![3-benzoyl-5H-pyrrolo[1,2-a]quinoxaline-1,2,4-trione](/img/structure/B14241424.png)
![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
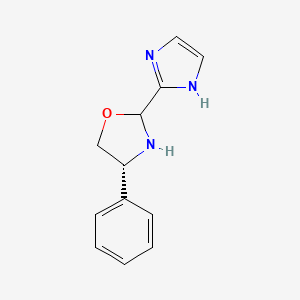

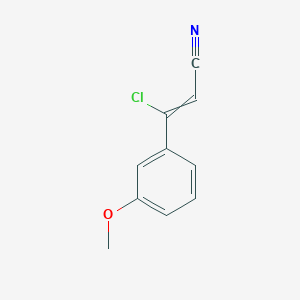

![4-(4-Bromophenyl)sulfanylthieno[2,3-c]pyridine-2-carboxamide](/img/structure/B14241453.png)

![2-(1H-Indol-3-yl)-N-[2-(1H-indol-3-yl)-2-oxoethyl]acetamide](/img/structure/B14241466.png)
![3-Methyl-2,2'-spirobi[bicyclo[2.2.1]heptane]-5,5'-diene](/img/structure/B14241470.png)

